molecular formula C22H30FN3O6 B8203110 tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate

Cat. No.: B8203110
M. Wt: 451.5 g/mol
InChI Key: QPOKHMVPGKTBQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate is a complex organic compound that features a tert-butyl group, fluoroindazole core, and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoroindazole core. The fluoroindazole can be synthesized through a series of reactions including nitration, reduction, and cyclization. The tert-butyl group and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups are then introduced through protection and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoroindazole core or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate involves its interaction with specific molecular targets. The fluoroindazole core may bind to enzymes or receptors, inhibiting their activity. The bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups can enhance the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]imidazole-1-carboxylate
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate;oxolane

Uniqueness

tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-6-fluoroindazole-1-carboxylate is unique due to the presence of the fluoroindazole core, which imparts specific chemical and biological properties. The combination of tert-butyl and bis[(2-methylpropan-2-yl)oxycarbonyl]amino groups further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O6/c1-20(2,3)30-17(27)25(18(28)31-21(4,5)6)16-14-11-10-13(23)12-15(14)26(24-16)19(29)32-22(7,8)9/h10-12H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOKHMVPGKTBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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